3-O-(|A-L-Fucopyranosyl)-D-galactose

Description

Significance of Complex Carbohydrates in Biological Systems

Complex carbohydrates, or glycans, are essential macromolecules with a wide spectrum of biological functions crucial for the development, growth, and survival of organisms. nih.govnih.gov Found on the surfaces of virtually all cells, these molecules form a dense and complex layer known as the glycocalyx. oup.com The biological roles of glycans can be broadly categorized into structural/modulatory functions and recognition events. nih.gov

Structurally, glycans contribute to the maintenance of tissue architecture and integrity. nih.gov They can also act as protective shields and lubricants. nih.gov However, their most dynamic roles are as informational carriers. nih.gov Through specific interactions with glycan-binding proteins (lectins), complex carbohydrates mediate critical cell-cell recognition and cell-matrix interactions. nih.govlongdom.org These recognition events are fundamental to numerous physiological and pathological processes, including:

Immune Response: Glycans on cell surfaces are involved in distinguishing self from non-self, modulating immune cell trafficking, and pathogen recognition. longdom.orgwalshmedicalmedia.commedicalnewstoday.com For instance, selectins, a family of lectins, recognize specific glycan structures on leukocytes and endothelial cells, mediating cell adhesion during inflammation. wikipedia.org

Cell Adhesion and Signaling: Oligosaccharides are key players in cell adhesion, a process vital for tissue formation and maintenance. wikipedia.orglongdom.org They also serve as receptors for cellular signaling, where the composition of the oligosaccharide influences the binding of specific molecules, thereby triggering intracellular responses. wikipedia.orglongdom.org

Development and Disease: The by-products of carbohydrate metabolism are involved in development and disease progression. walshmedicalmedia.commedicalnewstoday.com Aberrant glycosylation, or changes in the structure of glycans, is a hallmark of various diseases, including cancer, where altered glycans can promote tumor growth and metastasis. news-medical.netmdpi.com

Blood Typing: A classic example of glycan function in cell recognition is the ABO blood group system, where the identity of each blood type is determined by specific glycan structures on the surface of red blood cells. nih.govlongdom.org

The immense structural diversity of glycans, arising from different monosaccharide units, linkage types, and branching patterns, creates a vast potential for encoding biological information. longdom.org

The Disaccharide 3-O-(α-L-Fucopyranosyl)-D-galactose: Linkage and Glycosidic Configuration within Glycobiology

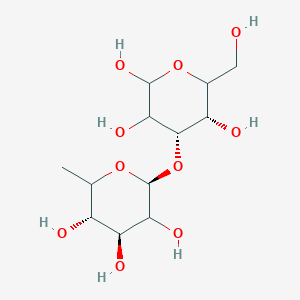

The disaccharide 3-O-(α-L-Fucopyranosyl)-D-galactose is a specific carbohydrate structure defined by its constituent monosaccharides and the precise linkage between them. Its systematic name is (3S,4S,6S)-2-methyl-6-[(4S,5S)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol. chemsynlab.comchemsrc.com

The compound consists of two monosaccharide units:

L-Fucose (Fuc): A deoxyhexose sugar, specifically 6-deoxy-L-galactose. In mammals, fucose is a relatively common component of glycan modifications and is unique for its L-configuration, whereas most other sugars are in the D-conformation. nih.gov

D-Galactose (Gal): A common hexose (B10828440) sugar that is a C-4 epimer of glucose.

The linkage between these two units is an α-1,3 glycosidic bond . This nomenclature indicates that the anomeric carbon (C-1) of the L-fucose molecule is linked to the hydroxyl group on the third carbon (C-3) of the D-galactose molecule. The "α" specifies the stereochemistry at the anomeric carbon of fucose, meaning the bond is oriented axially. This specific configuration is critical, as even minor changes in linkage or stereochemistry can dramatically alter the biological activity and recognition of the glycan structure.

| Property | Information |

|---|---|

| Systematic Name | (3S,4S,6S)-2-methyl-6-[(4S,5S)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol |

| Common Abbreviation | Fucα1-3Gal |

| Molecular Formula | C₁₂H₂₂O₁₀ chemsynlab.comchemsrc.com |

| Molecular Weight | 326.3 g/mol chemsynlab.combiosynth.com |

| Monosaccharide Unit 1 | α-L-Fucopyranose (a 6-deoxy-L-galactopyranose) |

| Monosaccharide Unit 2 | D-Galactose |

| Glycosidic Linkage | α(1→3) |

Overview of Key Research Areas Pertaining to 3-O-(α-L-Fucopyranosyl)-D-galactose

Research into 3-O-(α-L-Fucopyranosyl)-D-galactose is multifaceted, primarily focusing on its role as a structural component of larger, biologically active glycans. The presence of this specific fucosylated structure is central to several key areas of glycobiology research.

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S,6S)-2-methyl-6-[(4S,5S)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10/c1-3-5(14)7(16)8(17)12(20-3)22-10-6(15)4(2-13)21-11(19)9(10)18/h3-19H,2H2,1H3/t3?,4?,5-,6+,7+,8?,9?,10+,11?,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLZGYFHHYGOLN-QAEQPVNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]([C@@H](C([C@@H](O1)O[C@H]2[C@H](C(OC(C2O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675912 | |

| Record name | 3-O-(6-Deoxy-beta-D-threo-hexopyranosyl)-L-erythro-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120375-11-3 | |

| Record name | 3-O-(6-Deoxy-beta-D-threo-hexopyranosyl)-L-erythro-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural and Conformational Analysis of 3 O α L Fucopyranosyl D Galactose

Elucidation of Glycosidic Linkages and Anomeric Configurations via High-Resolution NMR Spectroscopy

High-resolution NMR spectroscopy is an exceptionally powerful, non-destructive technique for determining the primary and three-dimensional structure of oligosaccharides in solution. researchgate.netunimo.it It allows for the precise identification of constituent monosaccharides, their anomeric configurations (α or β), the position of the glycosidic linkage, and the sequence of the residues. researchgate.netnih.gov

Assignment of 1D and 2D NMR Spectra (e.g., COSY, TOCSY, HSQC, HMBC, NOESY)

The complete assignment of proton (¹H) and carbon (¹³C) NMR signals is the foundational step for structural elucidation. nih.gov Due to significant signal overlap in the ¹H NMR spectrum of carbohydrates, a suite of two-dimensional (2D) NMR experiments is employed to resolve individual resonances and establish connectivity. nih.govnih.gov

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments reveal proton-proton (¹H-¹H) scalar couplings within each monosaccharide ring. A COSY spectrum shows correlations between protons on adjacent carbons (e.g., H-1 to H-2), while a TOCSY spectrum extends this correlation network to all protons within a single spin system (i.e., within one sugar residue). researchgate.net This allows for the complete assignment of all protons belonging to the fucose residue starting from its anomeric proton (H-1') and, separately, all protons of the galactose residue. The characteristic doublet for the methyl protons (H-6') of the L-fucose residue at approximately 1.2 ppm is a key starting point for assigning the fucose spin system. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of the ¹³C spectrum based on the already assigned ¹H signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is critical for determining the glycosidic linkage position. It detects long-range (typically 2-3 bond) correlations between protons and carbons. For 3-O-(α-L-Fucopyranosyl)-D-galactose, the key correlation is observed between the anomeric proton of the fucose residue (Fuc H-1') and the C-3 carbon of the galactose residue (Gal C-3). This unequivocally establishes the (1→3) linkage. mdpi.com Glycosylation also induces a significant downfield shift (4–10 ppm) in the resonance of the linked carbon (Gal C-3) compared to its position in a free galactose monosaccharide, further confirming the linkage site. unimo.it

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the 3D structure. A strong NOE between the anomeric proton of fucose (Fuc H-1') and a proton on the galactose ring (specifically H-3) confirms the glycosidic linkage. rsc.org NOESY data is also crucial for determining the preferred conformation around the glycosidic bond. acs.org

The anomeric configuration is determined from the coupling constant between H-1 and H-2 (³JH1,H2). For the α-anomer of fucose, a small coupling constant (typically 2–4 Hz) is expected. unimo.it

Table 1: Expected ¹H and ¹³C NMR Correlations for Structural Elucidation

| 2D NMR Experiment | Key Correlation | Information Obtained |

|---|---|---|

| COSY/TOCSY | Fuc H-1' ↔ Fuc H-2' ↔ ... ↔ Fuc H-6' | Assignment of all protons within the fucose residue. |

| COSY/TOCSY | Gal H-1 ↔ Gal H-2 ↔ ... ↔ Gal H-6 | Assignment of all protons within the galactose residue. |

| HSQC | Fuc H-1' ↔ Fuc C-1'; Gal H-1 ↔ Gal C-1, etc. | Assignment of all carbons directly bonded to assigned protons. |

| HMBC | Fuc H-1' ↔ Gal C-3 | Confirms the (1→3) glycosidic linkage between fucose and galactose. |

| NOESY | Fuc H-1' ↔ Gal H-3 | Through-space confirmation of the glycosidic linkage and provides conformational data. |

Determination of Glycosidic Torsion Angles (φ and ψ) through NMR and X-ray Diffraction

The three-dimensional arrangement of the two sugar rings is defined by the torsion angles phi (φ) and psi (ψ) around the glycosidic bond. acs.org For the α-L-Fuc-(1→3)-D-Gal linkage, these are defined as φ = H-1'–C-1'–O-3–C-3 and ψ = C-1'–O-3–C-3–H-3.

X-ray Diffraction: In the solid state, high-resolution techniques like synchrotron X-ray diffraction can provide precise atomic coordinates. A study on the methyl glycoside of the related structural element, α-L-Fucp-(1→3)-α-D-Galp, determined the conformation to be described by glycosidic torsion angles of φH = 55° and ψH = -24°. rsc.org

NMR Spectroscopy: In solution, these angles are dynamic. Information about the average conformation and flexibility can be obtained from NMR parameters. NOESY cross-peak intensities, particularly the trans-glycosidic NOE between Fuc H-1' and Gal H-3, are dependent on the distance between these protons, which is a function of the φ and ψ angles. acs.org Additionally, three-bond heteronuclear coupling constants (³JCH) across the glycosidic linkage can be measured and used in Karplus-type equations to restrain the possible values of the torsion angles. unimo.it

Analysis of Exo-Anomeric Conformation and Hydroxymethyl Group Rotamers

The populations of these rotamers can be determined from the ³JH5,H6 coupling constants. X-ray diffraction analysis of the methyl α-L-Fucp-(1→3)-α-D-Galp-oside has shown that the hydroxymethyl group in the galactose residue exists in the gauche-trans (gt) conformation in the crystalline state. rsc.org In solution, NMR studies can reveal the dynamic equilibrium between the different rotamers. rsc.org

Mass Spectrometric Fragmentation Patterns for Linkage Position Determination

Mass spectrometry is a highly sensitive analytical technique that provides information on molecular weight, composition, sequence, and linkage positions of oligosaccharides. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Glycan Sequence

Electrospray ionization (ESI) is a soft ionization technique that allows intact, non-volatile molecules like oligosaccharides to be transferred into the gas phase for MS analysis. nih.gov It typically forms protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. For 3-O-(α-L-Fucopyranosyl)-D-galactose (C₁₂H₂₂O₁₀, Molecular Weight: 326.3 g/mol ), ESI-MS would show a prominent ion at m/z 327.1 [M+H]⁺ or m/z 349.1 [M+Na]⁺, confirming the molecular mass of the disaccharide.

Tandem Mass Spectrometry (MS/MS) for Linkage and Branching Information

Tandem mass spectrometry (MS/MS) is essential for determining the linkage position and sequence. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M+Na]⁺ ion of the disaccharide) is selected and then fragmented, typically through collision-induced dissociation (CID). The resulting product ions are then analyzed. researchgate.net

The fragmentation of oligosaccharides occurs primarily at the glycosidic bonds (producing B and Y-type ions) and through cross-ring cleavages (producing A and X-type ions). nih.gov The pattern of these fragment ions is diagnostic of the linkage position.

Glycosidic Bond Cleavage: Cleavage of the glycosidic bond results in a Y-ion (the galactose residue with the charge) and a B-ion (the fucose residue).

Cross-Ring Cleavage: The presence and relative abundance of specific cross-ring fragment ions are highly dependent on the linkage position. For a (1→3)-linked disaccharide, characteristic cross-ring cleavages of the galactose residue are expected. For instance, a ⁰,²A-type ion is often indicative of a 1→3 linkage. The fragmentation patterns of linkage isomers, such as 2'-fucosyllactose (B36931) and 3-fucosyllactose, are distinct, allowing for their differentiation by MS/MS. nih.gov Analysis of these specific fragments allows the unambiguous determination of the 3-O- linkage in the title compound. researchgate.net

Table 2: Key Fragmentation Types in MS/MS for Linkage Analysis

| Ion Type | Cleavage Type | Description | Relevance to 3-O-(α-L-Fucopyranosyl)-D-galactose |

|---|---|---|---|

| B-ion | Glycosidic | Non-reducing end fragment (Fucose residue). | Confirms the mass of the non-reducing monosaccharide. |

| Y-ion | Glycosidic | Reducing end fragment (Galactose residue). | Confirms the mass of the reducing monosaccharide. |

| A-type / X-type | Cross-Ring | Fragments resulting from cleavage of two bonds within a sugar ring. | The specific m/z values of these ions (e.g., ⁰,²A-ion) are diagnostic for the 1→3 linkage position. |

Computational Modeling and Molecular Dynamics Simulations of 3-O-(α-L-Fucopyranosyl)-D-galactose Conformations

Computational modeling and molecular dynamics (MD) simulations serve as powerful tools to investigate the conformational landscape of 3-O-(α-L-Fucopyranosyl)-D-galactose at an atomic level. These methods provide insights into the molecule's flexibility, preferred shapes, and the energetic barriers between different conformations.

Detailed computational analyses of structurally related fucosylated oligosaccharides have revealed key aspects of their conformational behavior, which can be extrapolated to understand 3-O-(α-L-Fucopyranosyl)-D-galactose. For instance, studies on fucose-containing blood group antigens have shown that the individual pyranose rings (fucose and galactose) predominantly adopt stable chair conformations (¹C₄ or ⁴C₁). nih.gov The major conformational flexibility of the disaccharide arises from the rotation around the glycosidic bond linking the fucose and galactose units. This rotation is defined by two main dihedral angles, Φ (phi) and Ψ (psi).

For example, MD simulations of 2'-Fucosyllactose (2'-FL), a structurally similar isomer, have shown that it largely exists in a pre-organized bioactive conformation even before binding to a lectin receptor. nih.gov This inherent structural preference is a key factor in its binding affinity and specificity.

The table below summarizes typical conformational parameters for related fucosylated disaccharides as determined by computational methods. While specific values for 3-O-(α-L-Fucopyranosyl)-D-galactose require dedicated simulations, these provide a reasonable approximation of the expected conformational behavior.

| Parameter | Description | Typical Values for Fucosylated Disaccharides |

| Fucose Ring Conformation | The three-dimensional shape of the fucose sugar ring. | Predominantly 1C4 (chair) conformation |

| Galactose Ring Conformation | The three-dimensional shape of the galactose sugar ring. | Predominantly 4C1 (chair) conformation |

| Glycosidic Linkage Dihedral Angle (Φ) | Rotation around the O-C1 bond of the glycosidic linkage. | Varies, but often restricted to a narrow range of values. |

| Glycosidic Linkage Dihedral Angle (Ψ) | Rotation around the C1-O bond of the glycosidic linkage. | Varies, but often restricted to a narrow range of values. |

This table presents generalized findings from studies on related fucosylated oligosaccharides and is intended to be illustrative.

Conformational Changes of 3-O-(α-L-Fucopyranosyl)-D-galactose Upon Binding to Biomolecules

The interaction of 3-O-(α-L-Fucopyranosyl)-D-galactose with biomolecules, such as proteins (e.g., lectins), is a dynamic process that can involve conformational adjustments in both the sugar and its binding partner. The nature and extent of these changes are critical for the specificity and strength of the interaction.

Molecular dynamics simulations of fucosylated oligosaccharides binding to lectins have provided valuable insights into this process. In many instances, fucosylated glycans that exist in a "pre-organized" conformation in their free state retain this conformation upon binding. nih.gov For example, MD simulations of 2'-FL binding to the C-type lectin DC-SIGN revealed that the oligosaccharide maintains its bioactive conformation within the protein's binding pocket. nih.gov This "conformational selection" model, where the protein selectively binds to a pre-existing, low-energy conformation of the ligand, is thought to reduce the entropic penalty associated with binding, thereby enhancing affinity. nih.gov

However, the binding event is not always a simple lock-and-key mechanism. In some cases, an "induced-fit" model may be more appropriate, where the binding of the oligosaccharide induces a conformational change in the protein, and the oligosaccharide itself may also adjust its shape to optimize interactions within the binding site. nih.gov Studies on the binding of the Lewis X (LeX) antigen, another fucose-containing oligosaccharide, to the lectin from Ralstonia solanacearum have shown a distortion from its typical "closed" conformation to a more "open" form upon binding. nih.gov This demonstrates that the conformational response of a fucosylated glycan to binding is dependent on the specific architecture of the protein's binding site.

The table below outlines the potential conformational states of 3-O-(α-L-Fucopyranosyl)-D-galactose during biomolecular interactions, based on studies of related compounds.

| State | Dominant Conformation | Conformational Flexibility | Binding Model Implication |

| Unbound (in solution) | Often a "pre-organized" or "closed" conformation. | Relatively restricted due to intramolecular interactions. | The molecule is primed for binding. |

| Bound to a "selecting" protein | The pre-existing bioactive conformation is maintained. | Low, as the molecule fits well into the binding site. | Conformational Selection |

| Bound to an "inducing" protein | May adopt an "open" or otherwise altered conformation. | Can be higher or lower depending on the specific interactions. | Induced Fit |

This table is a conceptual summary based on observations of similar fucosylated oligosaccharides and represents potential binding scenarios.

Biological Occurrence and Distribution of 3 O α L Fucopyranosyl D Galactose

Presence of 3-O-(α-L-Fucopyranosyl)-D-galactose as a Structural Element in Glycoproteins: N-linked and O-linked Glycans

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins, is a vital post-translational modification that affects protein folding, stability, and function. The 3-O-(α-L-Fucopyranosyl)-D-galactose unit can be found within both N-linked and O-linked glycans.

In N-linked glycans , which are attached to the asparagine residues of proteins, fucosylation is a common modification. frontiersin.org While core fucosylation involves adding a fucose to the innermost N-acetylglucosamine (GlcNAc), terminal fucosylation occurs on the outer branches, or antennae, of the glycan. frontiersin.orgnih.gov The linkage of fucose to galactose is a form of terminal fucosylation. Although the α1,2-linkage to galactose is more common in forming the H-antigen, the α1,3-linkage is also structurally significant. frontiersin.orgnih.gov For instance, the synthesis of the trisaccharide O-α-L-fucopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-N-acetylglucosamine has been described, which is a key component of complex N-glycan antennae. nih.gov Furthermore, unique fucosylation patterns have been identified in different species. The N-glycans of the nematode Haemonchus contortus, a parasite of sheep and cattle, feature galactosylated fucose motifs, highlighting the diverse ways fucose and galactose can be linked in nature. nih.gov

In O-linked glycans , which are attached to the serine or threonine residues of proteins, the 3-O-(α-L-Fucopyranosyl)-D-galactose structure is also present, particularly in mucin-type glycans. sigmaaldrich.comnih.gov These glycans are built upon a core structure, and fucosylation is a key step in the biosynthesis of many functional epitopes, including the Lewis antigens. nih.govsigmaaldrich.com These fucosylated structures are crucial for cell-cell recognition processes, such as the P-selectin glycoprotein (B1211001) ligand 1 (PSGL-1) which contains a Core 2 O-glycan capped with sialyl Lewis X, a structure involving a fucosylated galactose derivative. sigmaaldrich.com

Integration of 3-O-(α-L-Fucopyranosyl)-D-galactose within Glycolipids and Glycosphingolipids

Glycosphingolipids are composed of a ceramide lipid anchor and a covalently attached glycan chain. nih.govpfanstiehl.com These molecules are embedded in the cell membrane and are involved in cell-cell recognition, signaling, and as receptors for toxins and pathogens. nih.govnih.gov The glycan portions of many glycosphingolipids are structurally similar or identical to the termini of N- and O-glycans on glycoproteins.

The 3-O-(α-L-Fucopyranosyl)-D-galactose moiety is integral to the formation of certain fucosylated glycosphingolipids, most notably those that carry the Lewis group antigens. nih.govpromega.de The biosynthesis of these antigens is catalyzed by fucosyltransferases (FUTs), such as FUT3, which adds fucose in an α1,3 or α1,4 linkage to precursor chains. promega.dewikipedia.orguniprot.org Specifically, the structure is a component of the broader Lewis X (Lex) determinant, which is chemically defined as β-D-galactosyl-(1→4)-[α-L-fucosyl-(1→3)]-N-acetyl-β-D-glucosaminyl-(1→3)-β-D-galactose. nih.gov This tetrasaccharide, containing the fucosylated galactose-related structure, functions as a significant cell surface antigen. nih.gov

Distribution Patterns of 3-O-(α-L-Fucopyranosyl)-D-galactose Across Tissues, Cells, and Organisms (e.g., bacterial capsular polysaccharides, marine algae)

The glycoconjugates containing the 3-O-(α-L-Fucopyranosyl)-D-galactose unit are widely distributed in nature, from bacteria to marine organisms.

Bacterial Capsular Polysaccharides: Many bacteria secrete high-molecular-weight exopolysaccharides (EPS) that can form a protective capsule around the cell. nih.gov These can be homopolysaccharides (composed of a single monosaccharide type) or heteropolysaccharides (composed of multiple different monosaccharides). nih.gov Several bacterial species produce heteropolysaccharides that are rich in both fucose and galactose, indicating that fucosyl-galactose linkages are key structural components. nih.govnih.govmdpi.com

Table 1: Examples of Bacterial Strains Producing Fucose- and Galactose-Containing Exopolysaccharides This table is generated based on available research data and is not exhaustive.

| Bacterial Strain | Monosaccharide Composition (Molar Percentage) |

|---|---|

| Klebsiella pneumoniae YS-1 | Fucose: 42.72%, Galactose: 20.59%, Glucose: 21.81%, Galacturonic acid: 6.19%, Glucuronic acid: 5.81%, Mannose: 1.76%, Rhamnose: 1.12% nih.gov |

Marine Algae: Polysaccharides from marine algae are a significant source of fucosylated carbohydrates. nih.govnih.gov Brown algae (Phaeophyceae), in particular, produce a class of sulfated polysaccharides known as fucoidans or fucans. nih.govmdpi.com While some fucoidans are composed primarily of sulfated fucose, many are actually sulfated galactofucans, which are heteropolysaccharides containing both fucose and galactose residues. mdpi.comresearchgate.net Structural studies have shown that these galactofucans can be made up of a backbone of 3-linked fucopyranose residues, indicating the prevalence of this linkage type. mdpi.com

Table 2: Occurrence of Galactofucans in Marine Algae This table summarizes findings on algae species known to produce fucose- and galactose-containing polysaccharides.

| Algal Species | Type of Polysaccharide | Structural Notes |

|---|---|---|

| Sargassum spp. | Sulfated galactofucan | A heteropolysaccharide containing both fucose and galactose. mdpi.comresearchgate.net |

| Fucus spp. | Sulfated fucan/galactofucan | Contains fucose as a major component, often with galactose. nih.govresearchgate.net |

| Laminaria spp. | Sulfated galactofucan | Contains polysaccharides with backbones of 3-linked fucopyranose residues. mdpi.com |

Developmental and Species-Specific Expression of Glycoconjugates Containing 3-O-(α-L-Fucopyranosyl)-D-galactose

The expression of glycoconjugates is tightly regulated and often shows distinct patterns depending on the developmental stage, cell type, and species. The synthesis of structures containing 3-O-(α-L-Fucopyranosyl)-D-galactose is controlled by the expression and activity of specific fucosyltransferases. nih.gov

The expression of fucosyltransferase genes like FUT3 is linked to embryogenesis and tissue differentiation. nih.govpromega.de For example, Lewis antigens, which contain fucosylated structures, play roles in tumor metastasis and inflammation, processes that involve changes in cell surface glycosylation. nih.govnih.gov The presence of fucosylated oligosaccharides on the surface of egg cells is crucial for sperm-egg interaction during fertilization, and the specific structures involved vary between species. frontiersin.org

A clear example of developmental regulation is seen in the composition of human milk oligosaccharides (HMOs). The levels of fucosylated HMOs and N-glycans on milk proteins change dynamically throughout the stages of lactation. nih.gov This expression is also dependent on the mother's genetic makeup, specifically the FUT2 (Secretor) gene, which controls the synthesis of α1,2-fucosylated glycans. nih.govresearchgate.net

Species-specific glycosylation patterns are also evident. For example, mammals typically exhibit core α1,6-fucosylation on N-glycans, whereas plants utilize core α1,3-fucosylation. oup.comresearchgate.net Furthermore, some organisms like the nematode H. contortus display unique and complex fucosylation patterns not commonly seen in other species, such as the presence of galactosylated fucose on the N-glycan core. nih.gov These differences underscore the species-specific evolution of glycosylation pathways.

Biosynthesis and Enzymatic Pathways of 3 O α L Fucopyranosyl D Galactose

Identification and Characterization of Glycosyltransferases Catalyzing 3-O-(α-L-Fucopyranosyl)-D-galactose Formation

The formation of the α1,3-fucosidic linkage to a galactose residue is catalyzed by a class of enzymes known as fucosyltransferases (FUTs). These enzymes facilitate the transfer of an L-fucose monosaccharide from a donor substrate, typically guanosine (B1672433) diphosphate-fucose (GDP-L-fucose), to an acceptor molecule containing a terminal galactose. Several α1,3-fucosyltransferases have been identified in humans and other organisms, many of which are involved in the synthesis of important biological structures like the Lewis blood group antigens. nih.govnih.gov

The biosynthesis of 3-O-(α-L-Fucopyranosyl)-D-galactose primarily involves the action of fucosyltransferases on a pre-existing galactose acceptor; therefore, the focus is on the cloning of FUTs rather than galactosyltransferases for this specific step. The molecular cloning of genes encoding these enzymes is a critical step for their characterization.

Researchers have successfully used techniques like the polymerase chain reaction (PCR) to amplify cDNAs encoding novel fucosyltransferases from cell lines such as the human epidermoid carcinoma cell line A431 and the human myeloid leukemia cell line HL-60. nih.gov One such enzyme, Fucosyltransferase-VI (FucT-VI), was identified and shown to confer α1,3-fucosyltransferase activity when its gene was transfected into mammalian cells. nih.gov Similarly, cDNAs for other human α1,3-FUTs, including FUT3, FUT4, FUT5, FUT6, FUT7, and FUT9, have been cloned and characterized. nih.gov

Once cloned, the cDNA is typically inserted into an expression vector. This vector is then introduced into a suitable host system, such as COS-1 cells or Escherichia coli, to produce the recombinant enzyme. nih.gov For some applications, the catalytic domain of the enzyme is expressed as a soluble, secreted protein to facilitate purification and characterization. nih.gov

Table 1: Examples of Cloned Human α1,3-Fucosyltransferases

| Enzyme Name | Gene Name | Typical Acceptor Substrate Context | Reference |

| Fucosyltransferase-III | FUT3 | Synthesizes Lewis x and sialyl Lewis x | nih.gov |

| Fucosyltransferase-IV | FUT4 | Synthesizes Lewis x | nih.gov |

| Fucosyltransferase-V | FUT5 | Synthesizes Lewis x | nih.gov |

| Fucosyltransferase-VI | FUT6 | Synthesizes Lewis x and sialyl Lewis x | nih.govnih.gov |

| Fucosyltransferase-VII | FUT7 | Synthesizes sialyl Lewis x | nih.gov |

| Fucosyltransferase-IX | FUT9 | Synthesizes Lewis x | nih.gov |

Enzymatic Assays for Transferase Activity

Determining the activity of fucosyltransferases requires specific assays. A common method involves incubating the enzyme source (such as a cell extract or a purified recombinant enzyme) with the donor substrate GDP-L-fucose and a suitable acceptor molecule. nih.gov

A widely used protocol involves the following steps:

Enzyme Preparation : The fucosyltransferase-expressing cells are lysed, often by sonication, and the supernatant containing the soluble enzyme is collected after centrifugation. nih.gov

Reaction Mixture : The enzyme is added to a reaction buffer containing the acceptor substrate (e.g., a pyridylaminated-oligosaccharide with a terminal galactose), the donor GDP-L-fucose, and necessary cofactors like Mn²⁺. nih.govnih.gov

Incubation : The mixture is incubated at an optimal temperature, typically 37°C, for a set period to allow the enzymatic reaction to proceed. nih.gov

Analysis : The reaction is stopped, and the products are analyzed. High-Pressure Liquid Chromatography (HPLC) is frequently used to separate the fucosylated product from the unreacted acceptor, allowing for quantification. nih.gov

Another approach uses chromogenic substrates, such as p-nitrophenyl (pNP) derivatives, where the transfer of the sugar can be monitored spectrophotometrically, although this is more common for glycosidase activity assays. nih.govmdpi.com

Substrate Specificity and Kinetic Parameters of 3-O-(α-L-Fucopyranosyl)-D-galactose-Forming Enzymes

Glycosyltransferases, including FUTs, exhibit specificity for both the donor and acceptor substrates. sigmaaldrich.com The formation of 3-O-(α-L-Fucopyranosyl)-D-galactose requires an α1,3-fucosyltransferase that recognizes GDP-L-fucose as the fucose donor and a molecule with an accessible terminal D-galactose residue as the acceptor. nih.gov

While many α1,3-FUTs are known to transfer fucose to N-acetylglucosamine (GlcNAc) to form the Lewis x antigen, their specificity can be broader, and some can utilize galactose acceptors. nih.gov The precise structural requirements of the acceptor, such as the underlying sugar chain, can influence enzyme efficiency. sigmaaldrich.com

Kinetic parameters, including the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), quantify the enzyme's affinity for its substrates and its catalytic rate. These parameters are crucial for understanding the enzyme's function in a biological context. For example, studies on fucosyltransferase isoenzymes from rat small intestinal mucosa have determined these kinetic values, revealing differences between isoforms. nih.gov The enzymatic mechanism for these fucosyltransferases was suggested to be a bi-bi random type, where either substrate can bind to the enzyme first. nih.gov

Table 2: Illustrative Kinetic Parameters for Fucosyltransferase Isoenzymes (Data adapted from a study on rat small intestinal fucosyl-transferase)

| Isoenzyme | Kₘ for GDP-Fucose (µM) | Kₘ for Acceptor (mM) | Vₘₐₓ (pmol/min/mg protein) | Reference |

| F1 | 2.5 | 0.43 | 110 | nih.gov |

| F2 | 4.0 | 0.66 | 140 | nih.gov |

| F3 | 1.6 | 0.28 | 320 | nih.gov |

Regulation of Biosynthetic Pathways Leading to 3-O-(α-L-Fucopyranosyl)-D-galactose Structures

The biosynthesis of fucosylated glycans is regulated at several levels. A primary control point is the availability of the nucleotide sugar donor, GDP-L-fucose. nih.govoup.com In mammalian cells, GDP-L-fucose is produced through two main pathways:

The de novo Pathway : This pathway converts GDP-mannose to GDP-L-fucose through a series of enzymatic reactions. nih.gov

The Salvage Pathway : This pathway utilizes free L-fucose, derived from the diet or from the breakdown of existing glycoconjugates, and converts it to GDP-L-fucose in a two-step process. nih.govnih.gov

The activity of the enzymes in these pathways and the transport of GDP-L-fucose into the Golgi apparatus, where most fucosylation occurs, are key regulatory steps. nih.gov Furthermore, the expression of the specific fucosyltransferase genes themselves is tightly controlled, leading to tissue-specific and developmentally regulated patterns of fucosylation. oup.com The availability of the specific galactose-containing acceptor substrate is also a determining factor for the synthesis of the final structure.

Genetic Determinants and Gene Expression of Enzymes Involved in 3-O-(α-L-Fucopyranosyl)-D-galactose Synthesis

The ability to synthesize specific fucosylated structures is determined by the presence and expression of the corresponding fucosyltransferase genes (FUT genes). Humans have a family of genes encoding α1,3-fucosyltransferases, including FUT3, FUT4, FUT5, FUT6, FUT7, and FUT9. nih.gov These genes are the primary genetic determinants for the synthesis of α1,3-fucosylated glycans.

The expression of these genes varies significantly among different cell types and tissues. For instance, the FUT6 gene, which encodes the FucT-VI enzyme, is expressed in myeloid cells and is involved in synthesizing ligands for selectins. nih.gov In contrast, other FUTs are expressed in epithelial tissues and are responsible for creating the fucosylated antigens found in secretions. nih.govoup.com This differential gene expression ensures that specific fucosylated structures are synthesized only where and when they are needed, highlighting the precise genetic control over glycan biosynthesis.

Enzymatic Hydrolysis and Catabolism of 3-O-(α-L-Fucopyranosyl)-D-galactose by Glycoside Hydrolases (e.g., α-L-Fucosidase)

The breakdown of 3-O-(α-L-Fucopyranosyl)-D-galactose is accomplished by α-L-fucosidases (EC 3.2.1.51), a class of glycoside hydrolases that cleave terminal α-L-fucose residues from glycoconjugates. nih.gov These enzymes are widespread in nature, found in bacteria, fungi, plants, and animals. nih.gov

Several α-L-fucosidases capable of hydrolyzing the α1,3-fucosyl linkage have been characterized. An enzyme from the bacterium Pedobacter sp. (PbFuc) was shown to have hydrolytic activity towards 3'-fucosyllactose (B15342076) (3'FL), a trisaccharide containing the Fucα1-3Gal linkage. researchgate.net Similarly, α-L-fucosidases isolated from the gut microbiome have demonstrated the ability to both synthesize and hydrolyze 3'FL. nih.gov These enzymes often belong to glycoside hydrolase families such as GH29. nih.govresearchgate.net

Table 3: Characterized α-L-Fucosidases with Activity on α1,3-Fucosylated Substrates

| Enzyme Source | Glycoside Hydrolase Family | Optimal pH | Substrate Specificity Includes | Reference |

| Pedobacter sp. CAU209 | GH29 | 5.0 | 3'-Fucosyllactose (3'FL) | researchgate.net |

| Infant Gut Metagenome (Fuc2358) | GH29 | 7.0 | 2'-Fucosyllactose (B36931) (2'FL) and 3'FL | nih.gov |

| Infant Gut Metagenome (Fuc5372) | GH29 | 7.0 | 3'FL and 2'FL | nih.gov |

| Fusarium graminearum (FgFCO1) | GH29 | 4.6 | Prefers α1,2 over α1,3/4 linkages | nih.gov |

Once hydrolyzed, the resulting monosaccharides, L-fucose and D-galactose, enter their respective catabolic pathways.

L-Fucose Catabolism : Free L-fucose can be re-utilized through the salvage pathway to synthesize GDP-L-fucose or be further metabolized. nih.gov

D-Galactose Catabolism : D-galactose is primarily metabolized through the Leloir pathway. It is first phosphorylated to galactose-1-phosphate, which is then converted to UDP-galactose. UDP-galactose is subsequently epimerized to UDP-glucose, which can enter glycolysis. reactome.orgresearchgate.net

Biological Recognition and Functional Implications of 3 O α L Fucopyranosyl D Galactose

Interaction of 3-O-(α-L-Fucopyranosyl)-D-galactose with Endogenous Lectins and Carbohydrate-Binding Proteins

The specific recognition of 3-O-(α-L-Fucopyranosyl)-D-galactose by endogenous lectins is a key event that initiates a cascade of cellular responses. This interaction is highly specific, relying on the precise stereochemistry of the sugar residues.

Several lectins have been identified that exhibit a binding preference for fucose-containing oligosaccharides, including structures that feature the 3-O-(α-L-Fucopyranosyl)-D-galactose motif.

Lectin LecB: This lectin, produced by the bacterium Pseudomonas aeruginosa, is known to bind to fucose and mannose residues. nih.gov Its interaction with fucosylated structures is crucial for the bacterium's adhesion to host cells. nih.gov LecB forms a homotetramer and requires calcium ions for its carbohydrate-binding activity. nih.gov The affinity for fucosides is generally higher than for mannosides due to an additional interaction of the fucose C6 methyl group. nih.gov

Aleuria aurantia (B1595364) lectin (AAL): AAL is a fucose-specific lectin isolated from the mushroom Aleuria aurantia. nih.gov It recognizes and binds to various fucose linkages, including α-1,3 linkages to galactose. nih.gov AAL is a dimeric protein, with each subunit possessing five carbohydrate-binding sites. aniara.com Recombinant AAL has been shown to have a high affinity for fucosylated oligosaccharides. aniara.com

The affinity and kinetics of the interaction between 3-O-(α-L-Fucopyranosyl)-D-galactose and its lectin partners have been quantified using various biophysical techniques.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying molecular interactions in real-time without the need for labeling. nih.gov It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand. This allows for the determination of association and dissociation rate constants, and ultimately the binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of binding. For instance, ITC has been used to determine the binding affinity of various fucosyl amides to LecB, revealing dissociation constants in the micromolar to nanomolar range. nih.govacs.org

Table 1: Biophysical Data for Lectin-Carbohydrate Interactions

| Lectin | Ligand | Technique | Binding Affinity (Kd) | Enthalpy (ΔH) (kJ mol-1) | Entropy (TΔS) (kJ mol-1) |

|---|---|---|---|---|---|

| LecB | Methyl-α-L-fucopyranoside | ITC | 0.43 µM | - | - |

| LecB | Methyl-α-D-mannoside | ITC | 71 µM | - | - |

| LecB | β-fucosyl amide 4a | ITC | 195 ± 97 nM | -29.4 ± 1.3 | 9.2 |

| LecB | α-fucosyl benzamide (B126) (6) | ITC | 2.3 ± 0.4 µM | -28.0 | 4.2 |

| LecA | D-galactose | - | 34 µM | - | - |

Data sourced from multiple studies. nih.govacs.orgresearchgate.net This table is for illustrative purposes and combines data from different experimental conditions.

Role of 3-O-(α-L-Fucopyranosyl)-D-galactose in Cell-Cell Adhesion and Cell Surface Recognition

The presentation of 3-O-(α-L-Fucopyranosyl)-D-galactose on the cell surface is integral to processes of cell-cell adhesion and recognition. These interactions are mediated by the binding of this glycan to lectins on adjacent cells. Such recognition events are fundamental in tissue formation, immune surveillance, and development. The specific arrangement and density of these carbohydrate structures can modulate the strength and specificity of cellular adhesion.

Participation of 3-O-(α-L-Fucopyranosyl)-D-galactose in Host-Pathogen Interactions (e.g., bacterial adhesion, viral recognition)

The 3-O-(α-L-Fucopyranosyl)-D-galactose motif is a key player in the initial stages of infection by various pathogens. nih.gov

Bacterial Adhesion: Many pathogenic bacteria utilize lectins to adhere to host tissues, a critical first step in colonization and infection. For example, the induction of extracellular polysaccharide (EPS) production by D-galactose has been shown to increase the attachment of certain acidophilic bacteria to mineral surfaces, a process analogous to bacterial adhesion to host cells. nih.govnih.gov The presence of fucose-containing glycans on host cell surfaces can serve as attachment points for bacteria like P. aeruginosa through its lectin LecB. nih.gov

Viral Recognition: Some viruses have evolved to recognize specific cell surface glycans as receptors for entry into host cells. While direct evidence for viral recognition of 3-O-(α-L-Fucopyranosyl)-D-galactose is specific to certain viral families, the broader principle of viral lectins binding to terminal galactose or fucose residues is well-established. nih.gov For instance, some human noroviruses recognize terminal galactose residues on glycans as ligands for infection. nih.gov

Immunomodulatory Roles of 3-O-(α-L-Fucopyranosyl)-D-galactose in Antigen Presentation and Immune Cell Signaling

Carbohydrate structures, including those containing 3-O-(α-L-Fucopyranosyl)-D-galactose, can significantly influence the immune response.

Antigen Presentation: Glycans on antigens can affect their uptake, processing, and presentation by antigen-presenting cells (APCs) like dendritic cells. The recognition of specific carbohydrate patterns by lectins on APCs can determine the nature of the subsequent T-cell response. Blood dendritic cell antigen 2 (BDCA-2), a C-type lectin on plasmacytoid dendritic cells, has been shown to bind galactose-terminated glycans, suggesting a role in modulating immune responses to glycoproteins. nih.gov

Immune Cell Signaling: The interaction of cell surface glycans with lectins can trigger intracellular signaling cascades that modulate immune cell function. For example, the stimulation of BDCA-2 on plasmacytoid dendritic cells leads to an anti-inflammatory response. nih.gov The presence of fucosylated structures can therefore influence the balance between pro-inflammatory and anti-inflammatory signals.

3-O-(α-L-Fucopyranosyl)-D-galactose as a Ligand for Specific Receptors and its Involvement in Signal Transduction Pathways

The binding of 3-O-(α-L-Fucopyranosyl)-D-galactose to its cognate receptors, which are often lectins, can initiate signal transduction pathways that alter cellular behavior. The modification of host molecules with structures like 3'-O-sulfated galactose can alter their recognition and interaction with partner molecules, leading to changes in cellular adhesion and signaling. nih.gov This principle extends to fucosylated glycans, where their binding to cell surface receptors can trigger pathways involved in cell growth, differentiation, and apoptosis. The specificity of the glycan-receptor interaction ensures that these cellular responses are tightly regulated.

Synthetic Methodologies for Research Applications of 3 O α L Fucopyranosyl D Galactose

Chemical Glycosylation Strategies for the Synthesis of 3-O-(α-L-Fucopyranosyl)-D-galactose and its Derivatives

Chemical synthesis provides a versatile pathway to 3-O-(α-L-Fucopyranosyl)-D-galactose and its derivatives, allowing for the production of quantities sufficient for extensive research. These methods rely on the strategic use of protecting groups to mask reactive hydroxyls and the careful selection of a glycosylation donor and promoter system to ensure the formation of the desired α-glycosidic linkage at the C-3 position of the galactose acceptor.

The formation of the glycosidic bond is the cornerstone of oligosaccharide synthesis. Various types of glycosyl donors have been developed, each with unique activation conditions, which is useful when planning orthogonal glycosylation schemes. youtube.com

Trichloroacetimidate (B1259523) Donors: Glycosyl trichloroacetimidates are highly versatile and reactive donors, widely used since their introduction by Schmidt and Michel. youtube.comnih.gov They are prepared by reacting a reducing sugar with trichloroacetonitrile (B146778) under basic conditions and can be activated using catalytic amounts of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF3·OEt2). youtube.comnih.govreddit.com While powerful, these reactions can be complex, with variables including the acid catalyst identity and ratio, temperature, and solvent all playing a critical role. reddit.com A known side reaction is the formation of a donor-derived trichloroacetamide (B1219227), which can be minimized by using an "inverse glycosylation procedure" where the donor is added slowly to a mixture of the acceptor and activator. nih.govacs.org Crossover experiments using 13C- and 15N-labeled donors have shown that this side product forms via an intermolecular aglycon transfer mechanism. nih.gov Slow glycosylation using lithium salts as catalysts (e.g., LiNTf2, LiClO4) has also been explored, offering very mild reaction conditions, although these reactions can take several days to complete. nih.gov

Halide and Thioglycoside Donors: The halide-ion catalyzed approach is another prominent method for creating α-glycosidic linkages. acs.org Glycosyl bromides, such as 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide, can be condensed with a suitably protected galactose acceptor to form the desired linkage. nih.govnih.gov This method was successfully used in the synthesis of a trisaccharide portion of the blood-group B antigenic determinant, which contains the Fuc-α-(1->2)-Gal linkage. acs.org Thioglycosides are another popular class of donors because they are stable and can be activated by a wide range of electrophilic thiophiles. youtube.comnih.gov Their activation can be achieved using reagents like dimethylthiomethylsulfonium triflate or through oxidation to a sulfoxide (B87167) followed by activation with trifluoromethanesulfonic anhydride, which represents one of the gentlest glycosylation methods known. youtube.comnih.gov

Table 1: Comparison of Common Glycosylation Donor Types

| Glycosyl Donor Type | Typical Activator(s) | Advantages | Potential Challenges | Reference |

|---|---|---|---|---|

| Trichloroacetimidates | TMSOTf, BF3·OEt2, Li salts | High reactivity, easily prepared | Formation of trichloroacetamide byproduct, sensitive to conditions | youtube.comnih.govnih.gov |

| Glycosyl Halides (e.g., Bromides) | Halide-ion catalysis (e.g., Ag or Hg salts) | Well-established for α-linkages | Moisture sensitivity, requires stoichiometric promoters | acs.orgnih.govnih.gov |

| Thioglycosides | DMTST, NIS/TfOH, Tf2O (via sulfoxide) | Stable, suitable for one-pot and solid-phase synthesis | Requires specific thiophilic promoters | youtube.comnih.govnih.gov |

Achieving regioselectivity—directing the fucosylation specifically to the 3-OH group of galactose—is a primary challenge. The similar reactivity of the secondary hydroxyl groups on a galactose ring necessitates complex protection and deprotection sequences. nih.gov

A common strategy involves temporarily blocking more reactive hydroxyl groups to leave the target 3-OH group available for glycosylation. For instance, in the synthesis of a related fucosylated trisaccharide, methyl β-D-galactopyranoside was first protected at the C-6 position using a bulky tert-butylchlorodiphenylsilane (B126151) group. nih.gov The C-3 and C-4 hydroxyls were then protected as an isopropylidene derivative, allowing for benzylation of the C-2 hydroxyl. nih.gov Subsequent removal of the isopropylidene and silyl (B83357) groups exposed the 3-OH, 4-OH, and 6-OH groups. Further manipulation, such as forming a 4,6-O-benzylidene acetal, can then isolate the 3-OH group for the crucial glycosylation step. nih.gov

Studies analyzing the relative reactivity of the hydroxyl groups on galactose acceptors have shown that the equatorial orientation of the OH-3 group generally leads to higher reactivity compared to the axial OH-4 group, favoring the formation of 1→3 linkages. nih.govnih.gov This inherent reactivity can be exploited, although it is influenced by the protecting groups on the acceptor and the reactivity of the glycosyl donor. nih.govnih.gov Dibutyltin oxide activation has also been employed as a strategy for the regioselective acylation of lactoside derivatives at the 3'-position. ingentaconnect.com

Table 2: Protective Groups in Fucosyl-Galactose Synthesis

| Protective Group | Abbreviation | Target Position(s) | Purpose | Reference |

|---|---|---|---|---|

| Benzyl ether | Bn | Typically non-anomeric OH groups | Stable, permanent protection; removed by hydrogenolysis | nih.govingentaconnect.com |

| tert-Butyldiphenylsilyl ether | TBDPS | Primary OH (C-6) | Bulky group for selective protection of primary alcohols | nih.gov |

| Isopropylidene acetal | - | vicinal-diols (e.g., C-3, C-4) | Protects two adjacent hydroxyls simultaneously | nih.gov |

| Benzylidene acetal | - | C-4, C-6 | Conformationally locks the ring and leaves C-2 and C-3 available | nih.gov |

| Acetyl ester | Ac | Various OH groups | Participating group at C-2 to direct 1,2-trans glycosylation; temporary protection | acs.org |

Chemoenzymatic and Enzymatic Synthesis Approaches for 3-O-(α-L-Fucopyranosyl)-D-galactose Containing Oligosaccharides

Enzymatic and chemoenzymatic methods offer powerful alternatives to purely chemical synthesis, leveraging the high regio- and stereoselectivity of glycosyltransferases to form specific linkages without the need for extensive protecting group manipulations. researchgate.net This approach combines the flexibility of chemical synthesis for creating core structures with the precision of enzymes for subsequent extensions. researchgate.netnih.gov

A key strategy is the "Core Synthesis/Enzymatic Extension" (CSEE) method, where a core oligosaccharide is first built using chemical methods and then elongated by robust glycosyltransferases. researchgate.netnih.gov One-pot multi-enzyme (OPME) systems are also highly efficient, allowing for the synthesis of complex oligosaccharides in a single reaction vessel by combining several enzymes. escholarship.orgescholarship.org However, a critical bottleneck for these approaches is the availability of enzymes with the desired specificity. researchgate.net While many fucosyltransferases (FucTs) have been identified, they often have strict acceptor substrate requirements. For example, a novel α1-2-fucosyltransferase from Thermosynechococcus sp. (Ts2FT) showed high efficiency but could only recognize β1-3-galactoside acceptors, meaning it adds fucose to a galactose already linked to another sugar at the 3-position. escholarship.orgescholarship.org The search for and engineering of α1,3-fucosyltransferases that specifically act on terminal galactose residues remain an active area of research.

Table 3: Examples of Enzymes in Fucosylated Oligosaccharide Synthesis

| Enzyme | Source Organism | Linkage Formed | Key Characteristic | Reference |

|---|---|---|---|---|

| α1-2-Fucosyltransferase (Ts2FT) | Thermosynechococcus sp. NK55a | α1-2 | Strict acceptor specificity for β1-3-galatoside acceptors | escholarship.orgescholarship.org |

| α1-2-Fucosyltransferase (Hm2FT) | Helicobacter mustelae | α1-2 | Used in chemoenzymatic synthesis of human milk oligosaccharides | escholarship.org |

| Galactose Oxidase (FgrGaOx) | Fusarium graminearum | N/A (Oxidation) | Oxidizes the C-6 hydroxyl of galactose to an aldehyde for further modification | aalto.fi |

| Various Glycosyltransferases | Recombinantly produced | Various | Used in CSEE and OPME systems for building libraries of oligosaccharides | researchgate.netnih.gov |

Solid-Phase Synthesis Techniques for Oligosaccharides Incorporating 3-O-(α-L-Fucopyranosyl)-D-galactose

Solid-phase oligosaccharide synthesis (SPOS) has emerged as an attractive methodology largely due to its potential for automation, which can significantly accelerate the production of complex carbohydrates. psu.edursc.org In SPOS, the initial sugar is attached to an insoluble polymer support, and subsequent monosaccharide units are added in a stepwise fashion. Excess reagents and byproducts are easily removed by washing the resin, simplifying purification. psu.edu

Various components are crucial for a successful SPOS strategy. The choice of the solid support (e.g., TentaGel), the linker that attaches the sugar to the support (e.g., photolabile linkers, acylsulfonamide linkers), and the type of glycosylating agent (e.g., thioglycosides, glycosyl phosphates) all influence the outcome. nih.govpsu.eduunige.ch For example, a branched dodecasaccharide was successfully synthesized using glycosyl phosphate (B84403) building blocks on an octenediol functionalized resin via an automated synthesizer. psu.edu The synthesis of the Sialyl Lewis X tetrasaccharide, which contains L-fucose, has been demonstrated on a TentaGel support using thioglycoside donors. nih.gov A key advantage of some SPOS methods is the ability to monitor the reaction progress directly on the resin, for instance, by using 13C NMR with isotopically labeled internal standards and protecting groups. nih.gov

Preparation of Labeled 3-O-(α-L-Fucopyranosyl)-D-galactose Analogues for Mechanistic and Binding Studies

To investigate the mechanisms of glycosylation reactions and to study the binding interactions of oligosaccharides with proteins, researchers often prepare analogues containing isotopic labels. Stable isotopes such as ¹³C and ¹⁵N can be incorporated into the carbohydrate structure during chemical synthesis.

These labeled compounds are invaluable for nuclear magnetic resonance (NMR) spectroscopy. For instance, a series of crossover experiments using ¹³C- and ¹⁵N-labeled glycosyl trichloroacetimidate donors was instrumental in unambiguously determining that the formation of trichloroacetamide byproducts occurs through an intermolecular transfer mechanism, rather than an intramolecular rearrangement. nih.govacs.org In another application, solid-phase synthesis reactions were quantitatively monitored using ¹³C NMR by incorporating a ¹³C-enriched glycine (B1666218) in the linker as an internal standard and a ¹³C-enriched acetyl group on the glycosylating agent. nih.gov The structures of newly synthesized oligosaccharides and their intermediates are routinely established using ¹H- and ¹³C-NMR spectroscopy, which relies on the natural abundance of these isotopes. nih.govnih.gov

Glycomimetic Design Based on the Structure of 3-O-(α-L-Fucopyranosyl)-D-galactose

Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates. They are developed to serve as probes, inhibitors, or therapeutic agents by interacting with carbohydrate-binding proteins (lectins) or carbohydrate-processing enzymes.

One approach to creating glycomimetics of fucosylated structures is to modify the fucose residue itself. A glycomimetic of L-fucose was designed that showed marked, specific inhibition of fucosyltransferases (FTVI and FTVII) involved in the synthesis of the Sialyl Lewis X antigen, a key molecule in inflammation. rsc.org Interestingly, NMR studies revealed that this mimetic did not compete with the natural GDP-fucose donor at the enzyme's binding site, suggesting a different mechanism of inhibition. rsc.org Another strategy involves attaching non-carbohydrate moieties to the sugar. For example, galactose and fucose fatty acid esters have been synthesized as glycomimetics of biological molecules like bacterial glycolipids. ingentaconnect.com These modifications can alter the molecule's physical properties and biological activity, providing tools to study structure-activity relationships. ingentaconnect.com

Advanced Analytical Techniques for Research and Characterization of 3 O α L Fucopyranosyl D Galactose

Mass Spectrometry-Based Glycomics and Glycoproteomics for the Detection and Quantitation of 3-O-(α-L-Fucopyranosyl)-D-galactose

Mass spectrometry (MS) is a cornerstone technology in glycomics, offering high sensitivity for the detection and structural analysis of glycans like 3-O-(α-L-Fucopyranosyl)-D-galactose, even at low abundances. nih.govnih.govescholarship.org The glycomics workflow typically involves releasing glycans from their parent glycoproteins or glycolipids, followed by derivatization, separation, and MS analysis. youtube.com

A primary challenge in the MS analysis of glycans is their inherent fragility and heterogeneity. nih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are the most common ionization methods used. youtube.com To improve stability and ionization efficiency, especially for MALDI-MS, glycans are often derivatized through permethylation. nih.govnih.gov This process replaces the hydrogen atoms of hydroxyl groups with methyl groups, making the glycan more stable and hydrophobic, which enhances its response in the mass spectrometer. nih.gov

For quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is frequently employed. nih.gov The coupling of HPLC with MS allows for the separation of complex glycan mixtures prior to their introduction into the mass spectrometer, enabling the detection and quantification of specific isomers. nih.govyoutube.com Techniques like Ultra-High Performance Liquid Chromatography coupled to a triple quadrupole mass spectrometer (UHPLC/QqQ-MS) operating in dynamic multiple reaction monitoring (dMRM) mode offer a rapid and highly sensitive method for the simultaneous quantitation of various monosaccharides after derivatization. nih.gov This approach provides a wide linear range, making it suitable for analyzing large sets of clinical samples. nih.gov

Tandem mass spectrometry (MS/MS), particularly using collision-induced dissociation (CID), is crucial for structural elucidation. youtube.comacs.org By fragmenting the parent ion, CID generates a pattern of product ions that provides information about the sequence, linkage, and branching of the monosaccharide units. nih.gov The analysis of fragmentation patterns allows researchers to distinguish between different glycan compositions, for instance, by observing the rise of fucose or sialic acid in N-glycans during biomarker discovery studies. ucdavis.edu

Table 1: Mass Spectrometry Techniques for Glycan Analysis

| Technique | Application in Analyzing 3-O-(α-L-Fucopyranosyl)-D-galactose | Key Advantages |

|---|---|---|

| MALDI-TOF MS | Profiling of released glycan compositions. | High throughput, tolerance to salts, provides molecular weight information. nih.gov |

| ESI-MS | Coupling with liquid chromatography for online separation and analysis. | Soft ionization, suitable for fragile molecules, allows for multiple charging. youtube.com |

| LC-MS/MS | Separation of isomers and quantitative analysis of complex mixtures. | High sensitivity and selectivity, provides both qualitative and quantitative data. nih.govnih.gov |

| Permethylation | Derivatization prior to MS analysis. | Increases glycan stability and ionization efficiency, facilitates structural analysis. nih.gov |

| CID | Fragmentation for structural elucidation. | Provides sequence, linkage, and branching information. youtube.comacs.org |

Nuclear Magnetic Resonance Spectroscopy (2D, 3D NMR) for Structural Assignments in Complex Biological Samples

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete primary structure determination of glycans at atomic resolution. nih.gov It can define the monosaccharide components, their ring form, anomeric configuration (α or β), linkage positions, and sequence within a complex oligosaccharide. nih.gov However, the structural analysis of glycans by NMR is often hampered by the limited chemical shift dispersion, particularly in the proton (¹H) spectra, where many signals overlap in a narrow region. nih.govnih.gov

To overcome spectral overlap, multidimensional NMR experiments are essential. acs.org Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used. researchgate.net

COSY and TOCSY experiments identify protons that are spin-coupled to each other within the same monosaccharide residue, helping to assign all the proton signals of a sugar ring starting from the anomeric proton. researchgate.netnih.gov

HSQC correlates directly bonded protons and carbons, aiding in the assignment of carbon resonances. researchgate.net

HMBC reveals longer-range correlations (typically over two or three bonds) between protons and carbons, which is critical for determining the linkage position between monosaccharide units. nih.govresearchgate.net For 3-O-(α-L-Fucopyranosyl)-D-galactose, an HMBC experiment would show a correlation between the anomeric proton of fucose (Fuc H-1) and the C-3 of galactose (Gal C-3).

NOESY experiments detect through-space proximity between protons. Inter-residue NOEs, for example between Fuc H-1 and protons on the galactose ring, confirm the sequence and provide information about the 3D conformation of the glycan. nih.gov

For even more complex biological samples where 2D spectra are still too crowded, 3D NMR experiments can be employed. acs.org These techniques add a third frequency dimension (e.g., ¹³C or ¹⁵N) to further resolve overlapping signals, distributing the 2D planes along this third axis. acs.org While powerful, these experiments often require longer acquisition times and sometimes isotope-labeled samples. acs.orgglycopedia.eu

Table 2: Key NMR Experiments for Structural Elucidation of 3-O-(α-L-Fucopyranosyl)-D-galactose

| NMR Experiment | Information Obtained |

|---|---|

| 1D ¹H | Provides initial information on the number of sugar residues and their anomeric configurations (based on J-couplings). researchgate.net |

| 2D COSY/TOCSY | Establishes scalar coupling networks within each sugar residue for full proton assignment. nih.govresearchgate.net |

| 2D HSQC/HMQC | Correlates protons to their directly attached carbons for ¹³C assignment. researchgate.net |

| 2D HMBC | Identifies long-range H-C correlations across the glycosidic bond to determine the linkage position (e.g., Fuc H1 to Gal C3). nih.govresearchgate.net |

| 2D NOESY/ROESY | Detects through-space correlations to confirm the sequence and provide conformational details. nih.govresearchgate.net |

| 3D NMR | Resolves severe signal overlap in complex spectra by adding a third dimension. nih.govacs.org |

Chromatographic Methods for Separation and Purification (e.g., HPLC, HPAE-PAD, Normal Phase, Weak Anion Exchange, Reversed Phase)

Chromatographic techniques are indispensable for the isolation, purification, and analysis of 3-O-(α-L-Fucopyranosyl)-D-galactose from complex biological mixtures. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a particularly powerful method for carbohydrate analysis. thermofisher.comresearchgate.net

HPAE-PAD takes advantage of the weakly acidic nature of carbohydrates, which can be ionized at high pH, allowing for their separation on strong anion-exchange columns. thermofisher.comthermofisher.com This technique offers high selectivity, capable of resolving oligosaccharides with the same charge based on their size, composition, and monosaccharide linkage. thermofisher.com Pulsed amperometric detection provides sensitive and direct detection of carbohydrates without the need for derivatization. youtube.com Columns like the Dionex CarboPac series (e.g., PA1, PA20, PA200) are commonly used for separating monosaccharides and oligosaccharides with high resolution. thermofisher.comyoutube.com An isocratic elution with a low concentration of sodium hydroxide (B78521) is often sufficient for resolving common monosaccharides, including fucose and galactose. youtube.com

High-Performance Liquid Chromatography (HPLC) is another versatile tool. When coupled with MS, reversed-phase (RP) HPLC is effective for analyzing glycans that have been rendered more hydrophobic through derivatization, such as permethylation. nih.gov Other chromatographic modes used in glycan analysis include:

Normal Phase Chromatography: Separates glycans based on polarity, often used for fluorescently labeled glycans.

Weak Anion Exchange (WAX): Separates glycans based on charge, useful for isolating sialylated or sulfated structures.

The choice of method depends on the specific analytical goal, whether it is purification of the native compound, separation of isomers, or quantitative analysis of a complex mixture.

Table 3: Chromatographic Methods for 3-O-(α-L-Fucopyranosyl)-D-galactose

| Method | Principle | Application |

|---|---|---|

| HPAE-PAD | Anion exchange of carbohydrates at high pH with direct electrochemical detection. thermofisher.com | High-resolution separation and quantification of native monosaccharides and oligosaccharides. researchgate.netthermofisher.com |

| Reversed-Phase HPLC | Separation based on hydrophobicity. | Analysis of derivatized (e.g., permethylated) glycans, often coupled with MS. nih.gov |

| Normal Phase HPLC | Separation based on polarity (hydrophilicity). | Separation of labeled glycans. |

| Weak Anion Exchange | Separation based on charge. | Fractionation of glycans based on the number of acidic groups (e.g., sialic acids). |

Immunoassays and Lectin-Binding Assays for Specific Detection and Localization of 3-O-(α-L-Fucopyranosyl)-D-galactose Epitopes

Immunoassays and lectin-binding assays are crucial for the specific detection and localization of glycan epitopes like 3-O-(α-L-Fucopyranosyl)-D-galactose in tissues and on cell surfaces. These assays rely on the high specificity of antibodies or carbohydrate-binding proteins (lectins).

Lectins are proteins that recognize and bind to specific carbohydrate structures. researchgate.net Several lectins are known to bind fucose-containing structures, although their fine specificity can vary. nih.govacs.org For instance, the lectin from Ulex europaeus (UEA-I) is well-known for its specificity towards α(1,2)-linked fucose, but other lectins can recognize fucose in different linkages. nih.gov Lectins that recognize fucosylated epitopes include:

Aleuria aurantia (B1595364) Lectin (AAL): Shows broad specificity for fucose residues, including core fucosylation and α(1,2), α(1,3), and α(1,6) linkages. nih.govnih.gov

Aspergillus oryzae Lectin (AOL): Also recognizes various fucosylated structures. nih.govnih.gov

Lotus tetragonolobus Lectin (LTL): Binds to fucosylated structures. nih.gov

Pisum sativum Agglutinin (PSA) and Lens culinaris Agglutinin (LCA): Known to recognize core fucose (α1,6-linked to the core GlcNAc in N-glycans) but can also bind other fucosylated epitopes. nih.gov

These lectins can be labeled with fluorescent tags or enzymes and used in techniques like lectin histochemistry (for tissues) or lectin flow cytometry (for cells) to visualize the location and abundance of their target epitopes. Glycan arrays, where a multitude of different glycan structures are immobilized on a surface, are powerful tools for screening the binding specificity of lectins in high throughput. nih.gov These arrays can precisely define which fucosylated structures, including the α1-3 linkage to galactose, a specific lectin binds to.

Table 4: Selected Fucose-Binding Lectins and Their Specificities

| Lectin | Source | Predominant Fucose Linkage Specificity | Reference |

|---|---|---|---|

| UEA-I | Ulex europaeus | Fucα1-2Gal | nih.gov |

| AAL | Aleuria aurantia | Broad (α1-2, α1-3, α1-6, core fucose) | nih.govnih.gov |

| LCA | Lens culinaris | Core Fucose (Fucα1-6GlcNAc), Mannose | nih.gov |

| PSA | Pisum sativum | Core Fucose (Fucα1-6GlcNAc), Mannose | nih.gov |

| AOL | Aspergillus oryzae | Broad fucosylation | nih.govnih.gov |

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Analyzing Binding Kinetics and Thermodynamics

To understand the functional consequences of glycan recognition, it is essential to quantify the binding interactions. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful biophysical techniques for characterizing the binding of 3-O-(α-L-Fucopyranosyl)-D-galactose (as part of a larger glycan or as a synthetic ligand) to its binding partners, such as lectins or antibodies.

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique that measures changes in the refractive index at the surface of a sensor chip. nih.govox.ac.uk In a typical experiment, a binding partner (e.g., a lectin) is immobilized on the chip, and a solution containing the glycan analyte is flowed over the surface. The binding of the analyte to the immobilized protein causes a change in mass at the surface, which is detected as a response. nih.gov SPR provides detailed kinetic information, including:

Association rate constant (kₐ): The rate at which the complex forms.

Dissociation rate constant (kₑ): The rate at which the complex breaks apart.

Equilibrium dissociation constant (Kₑ): A measure of binding affinity (Kₑ = kₑ/kₐ).

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. wikipedia.orgfrontiersin.org In an ITC experiment, a solution of the ligand (e.g., the fucosylated glycan) is titrated in small injections into a sample cell containing the macromolecule (e.g., a lectin). nih.gov Each injection triggers a heat change that is precisely measured. wikipedia.org A single ITC experiment can determine all the thermodynamic parameters of the interaction:

Binding Stoichiometry (n): The number of ligand molecules that bind to one macromolecule.

Binding Constant (Kₐ): The measure of binding affinity (Kₐ = 1/Kₑ).

Enthalpy of Binding (ΔH): The heat change associated with the binding event.

Entropy of Binding (ΔS): Calculated from the Gibbs free energy (ΔG = -RTlnKₐ) and enthalpy (ΔG = ΔH - TΔS).

ITC is considered the gold standard for characterizing binding thermodynamics as it provides a complete thermodynamic profile of the interaction in solution without modification or labeling of the reactants. wikipedia.orgresearchgate.net

Table 5: Comparison of SPR and ITC for Binding Analysis

| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

|---|---|---|

| Primary Measurement | Change in refractive index (mass change). nih.gov | Heat change (enthalpy). wikipedia.org |

| Key Outputs | kₐ, kₑ, Kₑ (Affinity and Kinetics). nih.gov | n, Kₐ, ΔH, ΔS (Stoichiometry and Thermodynamics). wikipedia.orgnih.gov |

| Labeling Requirement | None (one partner is immobilized). ox.ac.uk | None (both partners are in solution). frontiersin.org |

| Sample Consumption | Generally lower. | Generally higher. researchgate.net |

| Throughput | Medium to high. nih.gov | Low to medium. frontiersin.org |

Mechanistic Roles of 3 O α L Fucopyranosyl D Galactose in Specific Biological Processes

Involvement of 3-O-(α-L-Fucopyranosyl)-D-galactose in Developmental Biology and Cellular Differentiation

Glycan-lectin interactions are fundamental to cell-cell communication, which is a cornerstone of developmental biology. The disaccharide 3-O-(α-L-Fucopyranosyl)-D-galactose, as a component of larger cell-surface glycoconjugates, is implicated in these intricate processes. In developmental model organisms like the planarian Dugesia japonica, a similar structure involving galactose linked to fucose (Galβ1,4Fuc) has been identified. nih.gov This "GalFuc" epitope is a known target for galectins, a family of lectins (carbohydrate-binding proteins) that play significant roles in cellular regulation and development. nih.gov The interaction between such fucosylated galactose structures and galectins can mediate cell adhesion, signaling, and differentiation, suggesting that the precise presentation of the 3-O-(α-L-Fucopyranosyl)-D-galactose motif could be crucial for guiding tissue formation and morphogenesis.

Furthermore, the individual components of the disaccharide can influence cell fate. Studies have shown that D-galactose can induce a state of premature senescence, or permanent cell cycle arrest, in adult mouse neural stem cells. nih.gov This effect is linked to an imbalance in oxidant and antioxidant activity and changes in the expression of genes related to aging. nih.gov This implies that the metabolic processing and recognition of the galactose moiety within the disaccharide could impact cellular longevity and differentiation potential during an organism's development.

Contribution to Cellular Homeostasis and Regulation of Physiological Processes via Glycan Interactions

Cellular homeostasis, the maintenance of a stable internal environment, relies on a complex network of metabolic and signaling pathways, where glycans play a pivotal role. The galactose component of the disaccharide is a key player in energy metabolism and glucose homeostasis. nih.gov When ingested, galactose can enter the systemic circulation through both direct absorption and indirect conversion pathways, ultimately serving as a source for glucose, the body's primary fuel. nih.govnih.gov

The regulation of physiological processes is also mediated by glycan-protein interactions. Glycosylation patterns on cell surface proteins are dynamically regulated and are associated with a wide array of biological functions. The Galβ1,4Fuc epitope, structurally related to 3-O-(α-L-Fucopyranosyl)-D-galactose, is recognized by galectins, which are implicated in regulating immunity and other cellular processes. nih.gov Therefore, the presence of this disaccharide on glycoproteins can modulate signaling pathways that are essential for maintaining physiological balance.

Molecular Mechanisms of 3-O-(α-L-Fucopyranosyl)-D-galactose in Disease Pathogenesis

Altered glycosylation is a well-established hallmark of numerous diseases, including inflammation, infection, and cancer. The 3-O-(α-L-Fucopyranosyl)-D-galactose motif can act as a specific molecular signal or antigen in these pathological states.